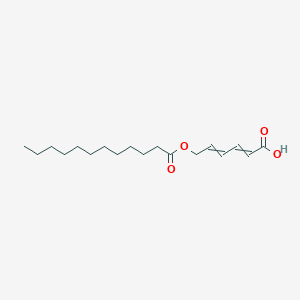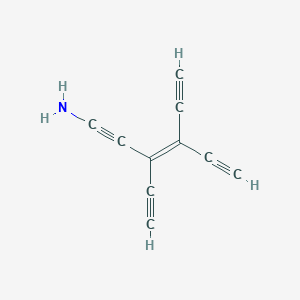
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a unique organic compound characterized by its highly conjugated structure, which includes multiple triple bonds and a double bond. This compound is part of a broader class of acetylenic compounds known for their interesting electronic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine typically involves the coupling of appropriate alkyne precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines terminal alkynes with halogenated compounds in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acetylenic compounds and polymers.
Biology: Its derivatives are studied for potential use in bioorthogonal chemistry, where they can selectively react with biological molecules without interfering with natural biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethynylethene (TEE): Another highly conjugated acetylenic compound with similar electronic properties.
1,2-Diethynylethene (DEE): Shares structural similarities and is used in similar applications.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A model compound for studying enediyne reactivity.
Uniqueness
What sets 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine apart is its specific arrangement of triple and double bonds, which provides unique electronic and optical properties. This makes it particularly valuable for applications in advanced materials and molecular electronics .
Propriétés
Numéro CAS |
823813-94-1 |
|---|---|
Formule moléculaire |
C10H5N |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
3,4-diethynylhex-3-en-1,5-diyn-1-amine |
InChI |
InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2 |
Clé InChI |
HROUFJRMULHAFE-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C)C#CN)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


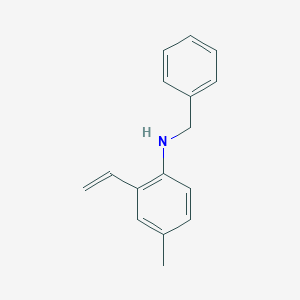
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
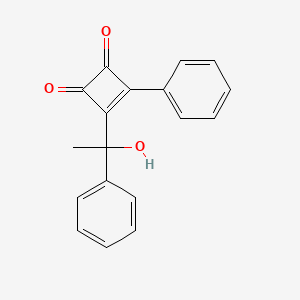
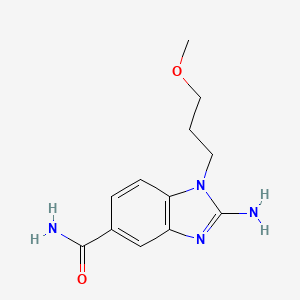
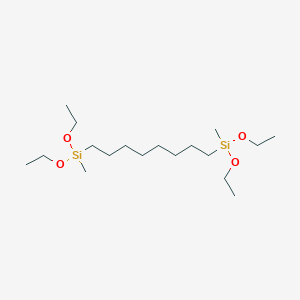
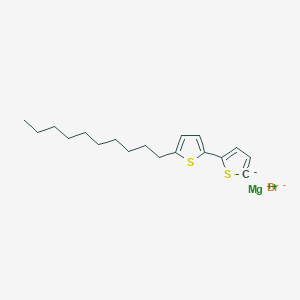
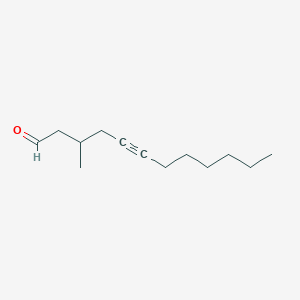
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
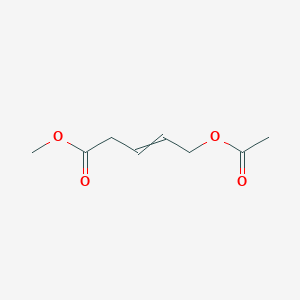
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
